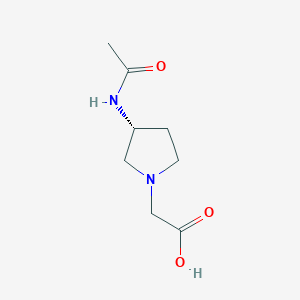

((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid

CAS No.:

Cat. No.: VC13529042

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O3 |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 2-[(3R)-3-acetamidopyrrolidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)9-7-2-3-10(4-7)5-8(12)13/h7H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m1/s1 |

| Standard InChI Key | PAFLTNNOZYAEJL-SSDOTTSWSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1CCN(C1)CC(=O)O |

| SMILES | CC(=O)NC1CCN(C1)CC(=O)O |

| Canonical SMILES | CC(=O)NC1CCN(C1)CC(=O)O |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid (CAS: 1354016-16-2) is systematically named as N-[(3R)-1-acetyl-3-pyrrolidinyl]glycine . Its molecular formula is C₈H₁₄N₂O₃, with a molar mass of 186.21 g/mol . The structure comprises a five-membered pyrrolidine ring with two key substituents:

-

An acetylated amine group (-NHCOCH₃) at the 3-position (R-configuration).

-

A carboxymethyl group (-CH₂COOH) at the 1-position.

The stereochemistry at the 3-position is critical for its interactions in biological systems, as the R-configuration influences molecular recognition and binding affinity .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₃ |

| Molar Mass (g/mol) | 186.21 |

| CAS Registry Number | 1354016-16-2 |

| Key Functional Groups | Acetylamine, Carboxylic Acid |

| Stereochemistry | R-configuration at C3 |

Synthetic Approaches and Methodologies

Reaction Scheme:

-

(R)-3-Aminopyrrolidine + Bromoacetic Acid → (R)-3-Amino-1-carboxymethylpyrrolidine

-

Acetylation → ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic Acid

Yields for such reactions typically range from 44% to 63% based on analogous syntheses .

Challenges in Stereochemical Control

Maintaining the R-configuration during synthesis requires chiral auxiliaries or asymmetric catalysis. For instance, enantioselective alkylation using Evans oxazolidinones or Jacobsen catalysts could preserve stereochemical integrity .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

Hypothetical spectral data based on functional groups:

-

IR Spectroscopy:

-

~3300 cm⁻¹ (N-H stretch, amide).

-

~1700 cm⁻¹ (C=O stretch, carboxylic acid and acetyl).

-

-

¹H NMR (D₂O):

-

δ 1.8–2.1 ppm (CH₃ of acetyl group).

-

δ 3.2–3.8 ppm (pyrrolidine ring protons).

-

δ 4.1–4.3 ppm (CH₂COOH group).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume